molecular formula C4H12NSi B1588021 Dimethylsilyldimethylamine CAS No. 22705-32-4

Dimethylsilyldimethylamine

Cat. No. B1588021
CAS RN: 22705-32-4
M. Wt: 102.23 g/mol
InChI Key: KZFNONVXCZVHRD-UHFFFAOYSA-N
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Description

Dimethylsilyldimethylamine is a chemical compound with the molecular formula C4H13NSi . It is also known by other names such as N,N,1,1-Tetramethylsilanamin .


Synthesis Analysis

While specific synthesis methods for Dimethylsilyldimethylamine were not found, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .


Molecular Structure Analysis

The molecular structure of Dimethylsilyldimethylamine consists of 4 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Silicon atom . The average mass is 103.238 Da and the monoisotopic mass is 103.081726 Da .


Physical And Chemical Properties Analysis

Dimethylsilyldimethylamine has a boiling point of 68.0±8.0 °C at 760 mmHg . It has a vapor pressure of 142.4±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.0±3.0 kJ/mol . The flash point is -5.1±18.4 °C .

Scientific Research Applications

Interaction Studies

Dimethylsilyldimethylamine, a variant of dimethylamine, has been the subject of various interaction studies. For instance, Cabaleiro-Lago and Ríos (2000) explored the interaction in dimethylamine dimer and trimer clusters using ab initio methods, revealing insights into hydrogen bonding and electron correlation in these structures (Cabaleiro-Lago & Ríos, 2000).

Environmental and Health Monitoring

Significant work has been done on using dimethylamine derivatives in environmental and health monitoring. Mounasamy et al. (2018) developed vanadium oxide nanoparticles for detecting dimethylamine vapor, emphasizing the importance of early detection in protecting human health and the atmosphere (Mounasamy et al., 2018).

Metabolic Studies

In metabolic studies, Nicholson et al. (2011) identified dimethylamine as a significant metabolite in humans, linked to genetic variation and metabolic regulation (Nicholson et al., 2011).

Pharmaceutical Research

Prozorovskii et al. (2004) examined the anticholinesterase drug Aminostigmine, which contains a derivative of dimethylamine, highlighting its clinical use and pharmacological properties (Prozorovskii et al., 2004).

Chemical Reactions and Synthesis

Research by Wan et al. (2002) on dimethylformamide, a source of dimethylamine, provided insights into aminocarbonylation reactions, relevant for chemical synthesis and industrial applications (Wan et al., 2002).

Analytical Chemistry

In the field of analytical chemistry, Demeyere and Hoste (1962) investigated 4-Dimethylamino-1,2-phenylenediamine as a photometric reagent for selenium, demonstrating its selectivity and sensitivity (Demeyere & Hoste, 1962).

Biochemical Research

Fu and Li (2005) explored the use of stable-isotope dimethyl labeling for de novo sequencing of neuropeptides, offering new applications in peptide sequencing (Fu & Li, 2005).

Radiopharmaceuticals

Jacobson and Mishani (2008) described the use of [11C]-dimethylamine in labeling PET biomarkers, showcasing a novel approach in radiopharmaceutical synthesis (Jacobson & Mishani, 2008).

Safety And Hazards

Dimethylsilyldimethylamine is a highly flammable liquid and vapor . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

InChI

InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNONVXCZVHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885210
Record name Silanamine, N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsilyldimethylamine

CAS RN

22705-32-4
Record name Silanamine, N,N,1,1-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N,1,1-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,1,1-tetramethylsilylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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